molecular formula C14H14N2O2 B1271147 2-amino-N-(3-methoxyphenyl)benzamide CAS No. 74699-52-8

2-amino-N-(3-methoxyphenyl)benzamide

Cat. No.: B1271147
CAS No.: 74699-52-8
M. Wt: 242.27 g/mol
InChI Key: SWPJJIVWFKEGKP-UHFFFAOYSA-N
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Description

“2-amino-N-(3-methoxyphenyl)benzamide” belongs to the class of organic compounds known as alpha amino acid amides . It is an inhibitor of poly ADP ribose polymerase (PARP), an enzyme responsible for DNA repair, transcription control, and programmed cell death .


Synthesis Analysis

The synthesis of benzamides, including “this compound”, can be achieved through direct condensation of carboxylic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, mild, and highly efficient .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C14H14N2O2 . The InChI code for this compound is 1S/C14H14N2O2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17) .


Physical and Chemical Properties Analysis

The compound “this compound” has a molecular weight of 242.28 . It is a solid at room temperature .

Scientific Research Applications

Antioxidant Activity

Amino-substituted benzamide derivatives, including those structurally related to 2-amino-N-(3-methoxyphenyl)benzamide, have been studied for their antioxidant activities. These compounds are capable of scavenging free radicals due to their electrochemical oxidation mechanisms. Studies have shown that primary amino groups in these compounds are the main electroactive centers, undergoing complex, pH-dependent oxidation processes. This reaction results in the formation of quinonediimine derivatives, which further transform into electroactive forms, contributing to their antioxidant activities (Jovanović et al., 2020).

Structural Analysis for Antioxidant Properties

The structural characteristics of related benzamide derivatives have been analyzed to determine their antioxidant properties. Techniques such as X-ray single crystal diffraction, IR spectroscopy, and quantum chemical computations have been employed to understand the molecular structure and its relationship with antioxidant activity. Such studies provide insights into the electronic properties like HOMO and LUMO energies and thermodynamic properties, which are critical in assessing the chemical reactivity and antioxidant capabilities of these compounds (Demir et al., 2015).

Antimicrobial Activities

New benzamide compounds, including those structurally similar to this compound, have been found to possess antimicrobial activities. These activities are investigated through the isolation and structural determination of compounds from sources like endophytic Streptomyces. The antimicrobial activities of these compounds are tested against various microorganisms, contributing to the exploration of new therapeutic agents in the field of infectious diseases (Yang et al., 2015).

Inhibitory Effects on Poly(ADP-Ribose) Synthetase

Studies have shown that benzamides substituted in specific positions, similar to this compound, can act as inhibitors of poly(ADP-ribose) synthetase. This enzyme is involved in various cellular processes, and its inhibition can have significant implications in the study of cellular mechanisms and potential therapeutic applications (Purnell & Whish, 1980).

Potential in Pharmacological Applications

Benzamide derivatives have been synthesized and evaluated for their potential pharmacological effects, including as neuroleptics and in the treatment of central nervous system disorders. These studies involve the design of various benzamide compounds and testing their efficacy in models of disease, contributing to the development of new pharmacological agents (Iwanami et al., 1981).

Mechanism of Action

As an inhibitor of poly ADP ribose polymerase (PARP), “2-amino-N-(3-methoxyphenyl)benzamide” plays a role in DNA repair, transcription control, and programmed cell death .

Safety and Hazards

The safety data sheet for “2-amino-N-(3-methoxyphenyl)benzamide” can be found online . It is always recommended to follow the safety guidelines provided in the material safety data sheet (MSDS) when handling this compound.

Future Directions

The future directions for “2-amino-N-(3-methoxyphenyl)benzamide” could involve further exploration of its synthesis methods, as well as its potential applications in various industries .

Relevant Papers The relevant papers for “this compound” include studies on its synthesis , its role as an inhibitor of poly ADP ribose polymerase (PARP) , and its physical and chemical properties .

Properties

IUPAC Name

2-amino-N-(3-methoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-18-11-6-4-5-10(9-11)16-14(17)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPJJIVWFKEGKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70368684
Record name 2-amino-N-(3-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74699-52-8
Record name 2-amino-N-(3-methoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70368684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Isatoic anhydride (32.63 g, 200 mmol) and 3-methoxyaniline (24.63 g, 200 mmol) were combined neat and heated at 120° C. for 2 hours. The reaction product was taken up in methylene chloride and chromatographed (20% ethyl acetate/hexanes, SiO2), to provide 38.75 g (80%) of 2-amino-N-(3-methoxyphenyl)benzamide. An analytical sample was obtained by recrystallization from ethyl acetate: mp 75°-77° C.
Quantity
32.63 g
Type
reactant
Reaction Step One
Quantity
24.63 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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